molecular formula C9H14Li2N3O14P3 B12379537 Cytidine-5'-triphosphate-15N3,d14 (dilithium)

Cytidine-5'-triphosphate-15N3,d14 (dilithium)

Cat. No.: B12379537
M. Wt: 512.1 g/mol
InChI Key: OFXQOIVYFQDFTK-VSZJVJSHSA-L
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Description

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with deuterium and nitrogen-15 isotopes, making it useful in various research applications. This compound is essential in the de novo pyrimidine biosynthetic pathway and plays a crucial role in lipid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is synthesized through the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. The reaction is catalyzed by cytidine triphosphate synthase . The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the cytidine-5’-triphosphate molecule .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate-15N3,d14 (dilithium) involves large-scale synthesis using similar catalytic processes. The production is carefully controlled to ensure high purity and isotopic labeling efficiency. The compound is typically produced in solution form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically conducted under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of cytidine-5’-triphosphate, which can be used in further biochemical and pharmaceutical applications .

Scientific Research Applications

Cytidine-5’-triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:

Mechanism of Action

Cytidine-5’-triphosphate-15N3,d14 (dilithium) exerts its effects by serving as a substrate for cytidine triphosphate synthase, catalyzing the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. This process is essential for the de novo pyrimidine biosynthetic pathway. The compound also participates in lipid biosynthesis, contributing to the formation of phospholipids and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Cytidine-5’-triphosphate-15N3 dilithium
  • Cytidine-5’-triphosphate-d14 disodium
  • Cytidine-5’-triphosphate-13C,d1 dilithium
  • Cytidine-5’-triphosphate-13C9 dilithium

Uniqueness

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This dual labeling enhances its utility in tracing and quantitation studies, providing more detailed insights into biochemical pathways compared to singly labeled compounds .

Properties

Molecular Formula

C9H14Li2N3O14P3

Molecular Weight

512.1 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD4

InChI Key

OFXQOIVYFQDFTK-VSZJVJSHSA-L

Isomeric SMILES

[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

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